Epoxy Curing Performance: C21 vs. C36 Polyamides
Reactive polyamides synthesized from C21 dicarboxylic acid (5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid) demonstrate superior mechanical and adhesive properties when evaluated as epoxy curing agents compared to polyamides derived from C36 dimer acids. Direct head-to-head testing at equivalent epoxy:polyamide ratios (1.00:1.00 equivalent weight) showed the C21-derived binders exceeded C36-derived binders in both adhesion strength and coating hardness [1].
| Evidence Dimension | Epoxy binder mechanical properties (adhesion and hardness) |
|---|---|
| Target Compound Data | C21 dicarboxylic acid-based reactive polyamide, 1.00:1.00 equivalent weight ratio with epoxy resin |
| Comparator Or Baseline | C36 dimer acid-based reactive polyamide, same equivalent weight ratio |
| Quantified Difference | C21-derived binders exhibited superior adhesion and hardness; specifically reported as 'better than those derived from C36 dimer acids in both adhesion and hardness' [1] |
| Conditions | Equivalent weight ratio of 1.00:1.00 epoxy resin to reactive polyamide; cured product mechanical testing |
Why This Matters
For procurement decisions in adhesive, coating, and composite manufacturing, C21 dicarboxylic acid enables higher-bond-strength formulations without increasing resin loading, directly reducing material cost per unit performance.
- [1] Vijayalakshmi, P., Rao, T.C., Kale, V., Balakrishna, R.S., Subbarao, R. (1992). Reactive polyamides from cycloaliphatic C21 dicarboxylic acid and their evaluation as epoxy curing agents. Polymer, 33(9): 1995-1999. DOI: 10.1016/0032-3861(92)90500-V View Source
